molecular formula C7H13Cl3Si B101871 Trichloro(cyclohexylmethyl)silane CAS No. 18388-16-4

Trichloro(cyclohexylmethyl)silane

Cat. No. B101871
CAS RN: 18388-16-4
M. Wt: 231.6 g/mol
InChI Key: NAHQHOCDGCGAJH-UHFFFAOYSA-N
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Description

Trichloro(cyclohexylmethyl)silane is a compound that falls within the broader category of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. While the specific compound trichloro(cyclohexylmethyl)silane is not directly mentioned in the provided papers, the synthesis and characterization of related trichloromethylsilanes and their derivatives are discussed, which can provide insights into the chemistry of similar compounds.

Synthesis Analysis

The synthesis of multifunctional (chloromethyl)silanes is described, which involves coupling reactions between (chloromethyl)lithium and chlorosilanes . This method could potentially be adapted for the synthesis of trichloro(cyclohexylmethyl)silane by using the appropriate cyclohexylmethyl-containing chlorosilane as a starting material. The synthesis of trichloro[2-(dialkylphosphanyl)imidazol-1-yl]silanes is also reported, which involves reactions with nitriles to yield dinuclear pentacoordinate silicon(IV) complexes . These methods highlight the versatility of silicon chemistry and the potential for synthesizing a wide range of silicon-containing compounds, including trichloro(cyclohexylmethyl)silane.

Molecular Structure Analysis

The molecular structures of various silanes have been determined using single-crystal X-ray diffraction . These studies reveal the spatial arrangement of substituents around the silicon atom and provide insights into the molecular geometry that trichloro(cyclohexylmethyl)silane might exhibit. For instance, the folded structure observed in triaryl(phenylethyl)silanes due to intramolecular π-stacking interactions suggests that similar intramolecular forces could influence the structure of trichloro(cyclohexylmethyl)silane.

Chemical Reactions Analysis

The reactivity of trichloromethylsilanes with various reagents is explored, including their use as dihalomethylene transfer agents and their transformations catalyzed by AlCl3 . These studies demonstrate the potential for trichloro(cyclohexylmethyl)silane to participate in a variety of chemical reactions, such as halogenation, cross-coupling, and rearrangement processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of silanes are closely related to their molecular structure and substituents. The stability of (triphenylmethyl)silanetriol in solution and its reactivity towards condensation reactions suggest that trichloro(cyclohexylmethyl)silane may also exhibit stability in certain conditions and could undergo condensation to form siloxane polymers. The characterization of silanes by NMR and IR spectroscopy, as well as elemental analyses , provides a framework for understanding the properties of trichloro(cyclohexylmethyl)silane, such as its reactivity, solubility, and thermal stability.

Scientific Research Applications

Hydrosilylation Applications

Trichloro(cyclohexylmethyl)silane has applications in the field of hydrosilylation. For example, the hydrosilylation of cyclohexene and isopropylidenecyclohexane with chloro(methyl)silanes, including trichlorosilane, results in products such as trichloro(cyclohexylmethyl)silane. This process is critical for producing various organosilicon compounds (Yarosh et al., 2004).

Synthesis of Organosilicon Compounds

Trichloro(cyclohexylmethyl)silane is used in synthesizing diverse organosilicon compounds. For instance, it has been used to synthesize various fluorinated triaryl(phenylethyl)silanes, showcasing its utility in creating structurally diverse silicon compounds (Linnemannstöns et al., 2020).

Application in Self-Assembled Monolayers

A significant application of trichloro(cyclohexylmethyl)silane is in the formation of self-assembled monolayers on silicon surfaces. Its derivatives, such as trichloro[ω-(trimethylsilyl)alkynyl]silanes, are particularly useful for creating multilayered structures and chemical modifications on silicon surfaces (Banaszak et al., 2009).

Radical-Based Reduction and Hydrosilylation

In organic synthesis, trichloro(cyclohexylmethyl)silane and its derivatives serve as effective agents in radical-based reduction and hydrosilylation processes. For example, trimethyl(trihalomethyl)silanes, a category that includes trichloro(cyclohexylmethyl)silane, are used as dihalomethylene transfer agents in reactions with olefins (Cunico & Chou, 1978).

Photolysis and Synthesis of Silylenes

Trichloro(cyclohexylmethyl)silane is involved in the photolysis of tris(trimethylsilyl)silane derivatives, leading to the production of silylenes, which are key intermediates in silicon chemistry (Bott et al., 1995).

Catalytic Hydrogenation

This compound finds application in the catalytic hydrogenation of olefins. Chloro and alkoxy substituents at the silicon atom in these compounds are unaffected during the process, making it a versatile agent in organosilicon chemistry (Auner et al., 1999).

Safety And Hazards

Trichlorosilane is highly reactive, and may respond violently (and even explosively) to many compounds. This includes water, potentially producing silicon dioxide, chlorine, hydrogen, hydrogen chloride (and its aqueous form hydrochloric acid), and heat .

Future Directions

The hydrosilylation reaction of alkenes, which achieves the addition of hydrosilanes to alkenes, is one of the most important catalytic reactions in the silicon industry . Silane coupling agents are currently used in a great number of fields including paints, coating, adhesives, semiconductor sealants, and tires . The future direction of this field is likely to focus on improving the efficiency and selectivity of these reactions .

properties

IUPAC Name

trichloro(cyclohexylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHQHOCDGCGAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066364
Record name Cyclohexane, ((trichlorosilyl)methyl)-
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Molecular Weight

231.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro(cyclohexylmethyl)silane

CAS RN

18388-16-4
Record name [(Trichlorosilyl)methyl]cyclohexane
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Record name Trichloro(cyclohexylmethyl)silane
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Record name Cyclohexane, [(trichlorosilyl)methyl]-
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Record name Cyclohexane, ((trichlorosilyl)methyl)-
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Record name Trichloro(cyclohexylmethyl)silane
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Record name TRICHLORO(CYCLOHEXYLMETHYL)SILANE
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Synthesis routes and methods

Procedure details

A mixture of 20 ml trichlorosilane, 25 ml chloroform, 8.1 g 1-methylcyclohexene and 0.055 g (phenazine)PtCl2 (C2H4) was refluxed and stirred under nitrogen for 6 days. Distillation of the reaction mixture afforded 2.2 g of trichlorosilylmethylcyclohexane C6H11CH2SiCl3 which was characterized by its mass and NMR spectra.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
0.055 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trichloro(cyclohexylmethyl)silane

Citations

For This Compound
1
Citations
OG Yarosh, LV Zhilitskaya, NK Yarosh… - Russian journal of …, 2004 - Springer
Hydrosilylation of cyclohexene and isopropylidenecyclohexane with chloro(methyl)silanes Me 3−n SiHCl n (n = 1–3) gives rise to cyclohexyl- and chloro(2-cyclohexylpropyl)…
Number of citations: 5 link.springer.com

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